2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an imidazolidinone ring, and a propoxyphenylacetamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: The initial step involves the condensation of ethylamine with a suitable diketone to form the imidazolidinone ring. This reaction is usually carried out under acidic conditions with a catalyst to facilitate ring closure.
Introduction of the Fluorophenyl Group: The next step involves the alkylation of the imidazolidinone ring with 4-fluorophenyl ethyl bromide. This reaction is typically performed in the presence of a base such as potassium carbonate to neutralize the generated hydrogen bromide.
Thioxo Substitution:
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with 4-propoxyphenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. Its fluorophenyl group may enhance binding affinity to certain proteins, making it a candidate for drug design and development.
Medicine
Medicinally, this compound could be explored for its pharmacological properties. The presence of the imidazolidinone ring and the fluorophenyl group suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure may impart desirable properties such as increased stability or bioavailability.
Mechanism of Action
The mechanism of action of 2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the imidazolidinone ring could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-{1-ethyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-{1-ethyl-3-[2-(4-methylphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents. This makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C24H28FN3O3S |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C24H28FN3O3S/c1-3-15-31-20-11-9-19(10-12-20)26-22(29)16-21-23(30)27(4-2)24(32)28(21)14-13-17-5-7-18(25)8-6-17/h5-12,21H,3-4,13-16H2,1-2H3,(H,26,29) |
InChI Key |
AUGBHLDSOHQBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)CC |
Origin of Product |
United States |
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